N-(2-(furan-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
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Overview
Description
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . Oxazoles are a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . They are often used as intermediates for the synthesis of new chemical entities in medicinal chemistry .
Synthesis Analysis
The synthesis of oxazole derivatives often involves the Van Leusen reaction . This reaction involves the use of tosylmethyl isocyanide (TOSMIC) and suitable furan or thiophene derivatives .Molecular Structure Analysis
The molecular structure of oxazole derivatives can vary greatly depending on the substituents attached to the oxazole ring . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .Chemical Reactions Analysis
Oxazole derivatives can undergo a variety of chemical reactions, including cyclization reactions . These reactions often occur with good to excellent yields .Physical and Chemical Properties Analysis
Oxazoles are stable liquids at room temperature with a boiling point of 69 °C . The physical and chemical properties of specific oxazole derivatives would depend on their exact molecular structure .Scientific Research Applications
Antibacterial and Antioxidant Activities
A study investigated the synthesis and biological evaluation of various 1,2,4-triazole derivatives, including compounds related to the one , revealing significant antibacterial, antiurease, and antioxidant activities. These compounds demonstrate potential in the development of new antibacterial and antioxidant agents (Sokmen et al., 2014).
Anti-inflammatory and Antioxidative Properties
Research on furanyl derivatives from red seaweed uncovered compounds with promising anti-inflammatory and antioxidative effects. The study highlighted the potential of furanyl compounds in treating inflammatory conditions and their capacity as antioxidants (Makkar & Chakraborty, 2018).
Sulfonamide Hybrids with Biological Activities
A review on sulfonamide-based hybrid compounds discussed the significance of these compounds in medicinal chemistry, particularly highlighting their wide range of biological activities. This underscores the importance of sulfonamides in the development of new therapeutic agents (Ghomashi et al., 2022).
Chelating Properties and Antifungal Activity
A study focused on the chelating properties of benzofuran-oxadiazole combined molecules, which are structurally related to the compound , showed their potential in forming transition metal chelates with antifungal activities (Varde & Acharya, 2017).
Vasodilator Action of Furoxans
Furoxans, which share structural similarities with the compound , have been studied for their vasodilator action, providing insights into the development of new therapeutic agents for cardiovascular diseases (Feelisch et al., 1992).
Mechanism of Action
The mechanism of action of oxazole derivatives can vary greatly depending on their structure and the biological activity being considered . For example, some oxazole derivatives have been found to exhibit antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Future Directions
Properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-16-12-8-11(2-3-13(12)21-14(16)17)22(18,19)15-6-4-10-5-7-20-9-10/h2-3,5,7-9,15H,4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGKWAORRYRUBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCCC3=COC=C3)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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